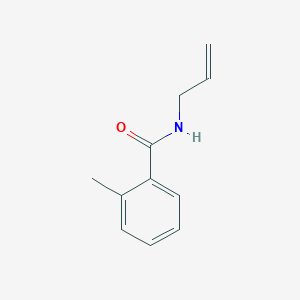

N-Allyl-2-methylbenzamide

Beschreibung

Overview of Benzamide (B126) Derivatives in Modern Chemical Research

Benzamide and its derivatives are a well-established class of compounds with a wide array of applications in chemical research. researchgate.netwalshmedicalmedia.com The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile pharmacophore in the design of novel bioactive molecules. tubitak.gov.tr Researchers have extensively explored benzamide derivatives for their potential in various fields, including medicinal chemistry where they have been investigated for antimicrobial, analgesic, and anticancer activities. walshmedicalmedia.comtubitak.gov.tr The structural simplicity and the ability to readily introduce diverse substituents on both the benzene ring and the amide nitrogen make them attractive targets for synthetic modification. nih.gov This adaptability allows for the fine-tuning of their chemical and physical properties. In stereochemical studies, the benzamide chromophore is utilized for determining the absolute configuration of primary amines using circular dichroism. researchgate.net

Significance of Allyl Moieties in Advanced Organic Synthesis and Molecular Design

The allyl group, a functional group containing a -CH2-CH=CH2 substituent, is of considerable importance in organic synthesis due to its unique reactivity. fiveable.mebyjus.com The presence of a double bond adjacent to a methylene (B1212753) group allows for a variety of chemical transformations. allen.in Allyl groups are frequently employed as protecting groups for alcohols and amines because of their stability under both acidic and basic conditions, which allows for selective removal without affecting other sensitive functional groups in a molecule. organic-chemistry.org The reactivity of the allyl group stems from its ability to form a stabilized allyl cation or radical, a consequence of electron delocalization. fiveable.mebyjus.com This property is exploited in numerous reactions, including palladium-catalyzed cross-coupling reactions and isomerizations. organic-chemistry.orgresearchgate.net The ability to isomerize N-allyl amides to geometrically defined enamides is a testament to the synthetic utility of the allyl group. researchgate.net

Contextual Position of N-Allyl-2-methylbenzamide in Amide Chemistry Research

This compound occupies a specific niche within the broader landscape of amide chemistry research. Its synthesis has been reported, for instance, through the reaction of 2-methylbenzoyl chloride with allylamine (B125299). juniperpublishers.com This particular structure combines the features of a substituted benzamide with the reactive potential of an allyl group. Research into related structures, such as other N-substituted benzamides, has been driven by the quest for new compounds with specific biological or material properties. japsonline.comnih.gov The presence of the ortho-methyl group can influence the conformation and reactivity of the amide, potentially leading to unique chemical behavior compared to its unsubstituted or differently substituted counterparts.

Scope and Objectives of Academic Investigations on this compound and its Analogs

Academic investigations into this compound and its analogs are primarily focused on understanding their synthesis, chemical properties, and potential applications. One documented synthesis of this compound was achieved using the Schotten-Baumann method, reacting 2-methylbenzoyl chloride with allylamine in tetrahydrofuran, resulting in a 50% yield with a melting point of 58-60°C. juniperpublishers.com

Detailed characterization of the compound has been performed using various spectroscopic methods. The ¹H-NMR spectrum in CDCl₃ shows characteristic peaks for the methyl protons (s, 2.334 ppm), the N-CH₂ protons (t, 3.8 ppm), the terminal vinyl protons (t, 5.12 ppm), the internal vinyl proton (m, 5.81 ppm), and the aromatic protons (q, 7.15 ppm and t, 7.25 ppm). juniperpublishers.com Mass spectrometry reveals a molecular ion peak at m/z 175, with significant fragmentation peaks at 160, 147, 132, 119 (base peak at 20eV), 108, 105, and 91 (base peak at 70eV). juniperpublishers.com Elemental analysis has provided values that are in close agreement with the calculated percentages for its molecular formula, C₁₁H₁₃NO. juniperpublishers.com

The objectives of such studies often include the exploration of structure-activity relationships by synthesizing and evaluating analogs. For example, research on related benzamide derivatives has explored their potential as anticonvulsant agents and as ligands for opioid receptors. juniperpublishers.comnih.gov The isomerization of N-allyl amides to enamides is another area of active research, highlighting the synthetic potential of the allyl group within the amide framework. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | juniperpublishers.com |

| Molecular Weight | 175.23 g/mol | bldpharm.com |

| Melting Point | 58-60 °C | juniperpublishers.com |

| Appearance | Solid | juniperpublishers.com |

| Yield (Schotten-Baumann) | 50% | juniperpublishers.com |

Interactive Data Table: Spectroscopic Data for this compound

| ¹H-NMR (CDCl₃, 200 MHz) | δ (ppm) | Multiplicity | Assignment | Source |

| 2.334 | s | 3H, -CH₃ | juniperpublishers.com | |

| 3.8 | t | 2H, N-CH₂ | juniperpublishers.com | |

| 5.12 | t | 2H, =CH₂ (cis/trans) | juniperpublishers.com | |

| 5.81 | m | 1H, -CH= (cis/trans) | juniperpublishers.com | |

| 6.46 | br s | 1H, NH | juniperpublishers.com | |

| 7.15 | q | 2ArH | juniperpublishers.com | |

| 7.25 | t | 2ArH | juniperpublishers.com | |

| Mass Spectrometry (m/z) | Fragment | Source | ||

| 175 | [M]⁺ | juniperpublishers.com | ||

| 160 | juniperpublishers.com | |||

| 147 | juniperpublishers.com | |||

| 132 | juniperpublishers.com | |||

| 119 | Base Peak (20eV) | juniperpublishers.com | ||

| 108 | juniperpublishers.com | |||

| 105 | juniperpublishers.com | |||

| 91 | Base Peak (70eV) | juniperpublishers.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H13NO |

|---|---|

Molekulargewicht |

175.23 g/mol |

IUPAC-Name |

2-methyl-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C11H13NO/c1-3-8-12-11(13)10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,12,13) |

InChI-Schlüssel |

MEVMXHUVOAANJA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C(=O)NCC=C |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Reactions Involving N Allyl 2 Methylbenzamide Derivatives

Elucidation of π-Allyl Intermediates in Catalytic Cycles

Transition-metal catalyzed reactions often proceed through key intermediates that dictate the reaction's course and selectivity. In many transformations involving N-allylic compounds, π-allyl complexes are central to the catalytic cycle. nsf.gov

Recent studies have shown that cobalt(I) pincer complexes can effectively catalyze the isomerization of N-allylic compounds, including N-allylamides, through a π-allyl mechanism. nih.govacs.orgchemrxiv.org This process is significant as it provides an atom-economical route to enamides, which are valuable synthetic intermediates. nih.govacs.orgchemrxiv.org The isomerization of N-allyl-N-methylbenzamide, for instance, proceeds efficiently at 80 °C to yield the corresponding enamide with high stereoselectivity. acs.orgchemrxiv.org The proposed mechanism involves the formation of a π-allyl Co(III) complex. chemrxiv.org In the case of N-allylimines, two potential intermediates, an all-carbon-π-allyl Co(III) complex and a 2-aza-π-allyl Co(III) complex, are likely in equilibrium. chemrxiv.org

Palladium catalysts are also well-known to form π-allyl intermediates in allylic substitution reactions. nih.govnih.gov The general mechanism involves the oxidative addition of a palladium(0) species to an allylic substrate to form a π-allylpalladium(II) complex. nih.govucmerced.edu This intermediate is then attacked by a nucleophile to generate the product and regenerate the palladium(0) catalyst. nih.govucmerced.edu The nature of the ligand and the nucleophile can influence the regioselectivity of the attack. ucmerced.edu While traditionally starting from substrates with a leaving group, more direct methods involving the activation of an allylic C-H bond have been developed. nsf.gov In palladium-catalyzed allylic C-H alkylation, a π-allylpalladium species is proposed as the key intermediate, formed by an electrophilic cleavage of the allylic C-H bond by a Pd(II) catalyst. mdpi.com

Density functional theory (DFT) calculations have been employed to study the isomerization of N-allylamides catalyzed by Ni(PPh₃)₂. These theoretical studies indicate that a π-allyl mechanism is kinetically preferred over a σ-allyl mechanism. jlu.edu.cn The back-donation of d electrons from the metal to the π* anti-bonding orbital of the allyl anion is a key factor influencing the reactivity. jlu.edu.cn

The table below summarizes the key catalytic systems and the proposed π-allyl intermediates in reactions involving N-allylbenzamide derivatives and related compounds.

| Catalyst System | Substrate Type | Proposed π-Allyl Intermediate | Reaction Type |

| Cobalt(I) Pincer Complex | N-Allylamides/Imines | π-Allyl Co(III) Complex | Isomerization |

| Palladium(0)/Ligand | Allylic Acetates | π-Allylpalladium(II) Complex | Allylic Substitution |

| Palladium(II)/Oxidant | N-Allyl Compounds | π-Allylpalladium(II) Complex | Allylic C-H Alkylation |

| Ni(PPh₃)₂ | N-Allylamides | π-Allyl Ni(II) Complex | Isomerization |

C–H Activation Pathways and Regioselectivity

Direct C–H activation has emerged as a powerful and efficient strategy in organic synthesis, allowing for the formation of new bonds without pre-functionalization. rsc.org Rhodium catalysts, in particular, have shown great versatility in C-H functionalization reactions. researchgate.netnih.gov

Rhodium(III)-catalyzed C–H activation is often proposed to proceed through a concerted metalation-deprotonation (CMD) mechanism. nih.gov In the context of N-substituted benzamides, the amide directing group plays a crucial role in bringing the catalyst to the ortho C-H bond of the benzene (B151609) ring, leading to high regioselectivity. For example, Rh(III)-catalyzed reactions of N-methoxybenzamides with allenylsilanes proceed via ortho-rhodation, followed by regioselective insertion and β-H elimination. acs.org Similarly, the synthesis of isoquinolones through rhodium-catalyzed C-H activation/[4+2] annulation demonstrates excellent regioselectivity. rsc.org

Palladium catalysts are also widely used for C-H activation. scholaris.ca In reactions of N-allyl imines, a palladium-catalyzed C(sp³)–H activation at the allylic position leads to the formation of an aza-substituted π-allyl complex. nih.gov The subsequent nucleophilic attack can be highly regioselective, depending on the nature of the nucleophile. nih.gov

The regioselectivity of these C-H activation reactions is a critical aspect. In the rhodium-catalyzed annulation of N-chlorobenzamides with vinyl acetate (B1210297), a Cp*Co(III) catalyst system provides 3,4-unsubstituted isoquinolones with excellent regioselectivity. researchgate.net Mechanistic studies, including kinetic isotope effect experiments, often suggest that the C-H bond cleavage is the rate-determining step in these catalytic cycles. nsf.gov

The following table highlights different catalytic systems for C-H activation involving N-allylbenzamide derivatives and the observed regioselectivity.

| Catalyst System | Substrate | Site of C-H Activation | Regioselectivity |

| [RhCpCl₂]₂/CsOAc | N-Methoxybenzamides | ortho C-H of Benzene Ring | High |

| [Pd(OAc)₂] | N-Allyl Imines | Allylic C(sp³)-H | Nucleophile-dependent |

| [Co(Cp)I₂(CO)] | N-Chlorobenzamides | ortho C-H of Benzene Ring | High |

Detailed Radical Reaction Mechanisms

Radical reactions offer unique pathways for the formation of C-C and C-heteroatom bonds. These reactions typically involve three main phases: initiation, propagation, and termination. lumenlearning.com

A metal-free approach for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones from N-allylbenzamide derivatives involves a radical cascade reaction. beilstein-journals.org The proposed mechanism begins with the homolytic cleavage of an initiator like di-tert-butyl peroxide (DTBP) to generate a tert-butoxy (B1229062) radical. beilstein-journals.org This radical then abstracts a hydrogen atom from an alkane (e.g., cyclohexane) to form an alkyl radical. beilstein-journals.org The alkyl radical adds to the double bond of the N-allylbenzamide derivative, creating a new radical intermediate. beilstein-journals.org This intermediate undergoes an intramolecular cyclization onto the aromatic ring, followed by a final H-atom abstraction to yield the product and regenerate the chain-carrying radical. beilstein-journals.org A similar hydroxyalkylation-initiated radical cyclization has also been reported. acs.org Kinetic isotope effect experiments have shown that the cleavage of the C(sp³)–H bond can be a rate-determining step in these transformations. acs.org

Trifluoromethylated compounds are of significant interest in medicinal chemistry. Radical trifluoromethylation of N-allylbenzamides provides a direct route to CF₃-containing heterocycles. acs.org In visible-light-induced reactions using CF₃SO₂Na (Langlois' reagent), the process is initiated by the generation of a trifluoromethyl radical (•CF₃). researchgate.net This radical adds to the alkene of the N-allylbenzamide, forming a carbon-centered radical intermediate. rsc.orgbeilstein-journals.org This intermediate then undergoes an intramolecular cyclization. researchgate.netrsc.org The propagation of the radical chain continues as the resulting radical engages in further steps to form the final product and regenerate a radical species that can start a new cycle. youtube.com Electrochemical methods have also been developed, where the trifluoromethyl radical is generated via anodic oxidation. researchgate.net

The general steps in a radical chain reaction are outlined below:

Initiation: Formation of the initial radical species (e.g., from an initiator or via photoredox catalysis). lumenlearning.com

Propagation: A series of steps where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. lumenlearning.comuomustansiriyah.edu.iq

Termination: The reaction chain is concluded by the combination of two radical species. lumenlearning.com

The allyl group in N-Allyl-2-methylbenzamide is susceptible to radical reactions. Abstraction of a hydrogen atom from the allylic position generates a resonance-stabilized allylic radical. researchgate.net This intermediate is key in certain isomerization and functionalization reactions. For instance, thiol-mediated radical isomerization of allylic amines to enamines proceeds through the abstraction of an allylic hydrogen by a thiyl radical. researchgate.net The resulting allylic radical then abstracts a hydrogen atom from the thiol to form the enamine product. researchgate.net The stability of the allylic radical plays a crucial role in the regiochemical outcome of such reactions. libretexts.org

Isomerization Mechanisms of N-Allylic Systems

The isomerization of N-allylic compounds to their corresponding N-(1-propenyl) isomers is a valuable transformation, as the resulting enamides and enamines are important synthetic building blocks. nih.govresearchgate.net This isomerization can be catalyzed by various transition metal complexes, including those of rhodium, ruthenium, and cobalt. researchgate.net

The mechanism of this isomerization often involves either a π-allyl intermediate or a metal-hydride addition-elimination pathway. As discussed in section 3.1, recent work on cobalt(I) pincer complexes strongly supports a π-allyl mechanism for the isomerization of N-allylamides and amines. nih.govacs.orgchemrxiv.org This pathway generally leads to the thermodynamically more stable E-isomer. researchgate.net

Theoretical studies on Ni(PPh₃)₂-catalyzed isomerization of N-allylamides also favor a π-allyl mechanism, which involves C-H bond activation, isomerization via the π-allyl complex, and reductive elimination to form the new C-H bond. jlu.edu.cn

Role of Metal Centers and Ligands in Stereoselective Isomerization of N-Allylamides

The stereoselective isomerization of N-allylamides to their corresponding enamides is a powerful transformation in organic synthesis. The choice of the metal center and its coordinating ligands is paramount in dictating the stereochemical outcome (E/Z selectivity) of the reaction.

Various transition metals, including rhodium, ruthenium, palladium, nickel, and cobalt, have been employed to catalyze this isomerization. acs.orgorganic-chemistry.orgresearchgate.net Rhodium complexes, in particular, have shown significant utility. For instance, rhodium(I) catalysts can isomerize N-allylamides to enamides, and the reaction mechanism is thought to involve a rhodium hydride addition/beta-hydride elimination sequence. researchgate.net However, in the case of N-allylaziridines, rhodium(I)-catalyzed isomerization surprisingly yields Z-enamines with high stereoselectivity, suggesting a deviation from the commonly accepted mechanism. researchgate.netnih.gov This unexpected outcome points towards a potential C-H activation pathway followed by the formation of a five-membered cyclometallated rhodium intermediate. researchgate.net

Ligands play a crucial role in modulating the steric and electronic environment of the metal center, thereby influencing the stereoselectivity. For example, in the nickel-catalyzed isomerization of N-allylamides, the use of phosphine (B1218219) ligands like PPh₃ is common. jlu.edu.cn DFT studies have shown that the steric repulsion between substituents on the N-allylamide and the phenyl groups of the PPh₃ ligand in the transition state is a key factor in determining the E/Z selectivity. jlu.edu.cn Similarly, tungsten-catalyzed isomerization reactions demonstrate that tuning the ligand environment can allow for access to either the E- or Z-stereoisomer. nih.govrsc.org The use of a neutral PCNHCP cobalt(I) pincer complex has also been reported for the efficient E-selective isomerization of N-allylamides. acs.orgnih.govchemrxiv.org

The following table summarizes the effect of different metal-ligand combinations on the isomerization of N-allylamides.

Influence of Electronic and Steric Substituents on Isomerization Pathways and Stereoselectivity

The electronic and steric properties of substituents on the this compound scaffold significantly influence the isomerization pathways and the resulting stereoselectivity.

Electronic Effects: The electronic nature of substituents on the benzamide (B126) ring can affect the rate and selectivity of the isomerization. In studies using a neutral PCNHCP cobalt(I) pincer complex, changing the benzamide substituent to either electron-donating groups (e.g., -Me, -OMe, -NMe₂) or electron-withdrawing groups (e.g., -CN, -CF₃) did not significantly impact the yield or the excellent E-stereoselectivity of the reaction. nih.gov This suggests that for this particular catalytic system, the electronic effects of the benzamide substituent are minimal in determining the stereochemical outcome.

Steric Effects: Steric hindrance plays a more pronounced role in directing the stereoselectivity. For instance, in nickel-catalyzed isomerization, the steric repulsion between substituents on the reactant and the phenyl groups of the phosphine ligand in the rate-determining transition states is credited with inducing the differences in E/Z selectivity. jlu.edu.cn When investigating the influence of the N-substituent on the isomerization catalyzed by a cobalt-pincer complex, modifying the N-methyl group to larger groups like benzyl, phenyl, or cyclohexyl still resulted in good yields and moderate to excellent E-stereoselectivity. nih.govchemrxiv.org This indicates that while steric bulk can influence the reaction, the catalytic system is robust enough to accommodate a range of substituents.

The table below illustrates the impact of substituents on the isomerization of N-allylamides catalyzed by a Co(I)-Me pincer complex. nih.gov

Investigation of π-Allyl vs. σ-Allyl Mechanisms

The isomerization of N-allylamides can proceed through different mechanistic pathways, with the π-allyl and σ-allyl mechanisms being the most commonly considered.

In the π-allyl mechanism , the reaction is initiated by the coordination of the allyl group to the metal center, followed by C-H bond activation to form a π-allyl metal hydride intermediate. Subsequent reductive elimination from this intermediate leads to the isomerized enamide product.

In the σ-allyl mechanism , the metal hydride adds to the double bond of the N-allylamide, forming a σ-alkyl metal intermediate. This is followed by a β-hydride elimination to generate the enamide and regenerate the metal hydride catalyst.

Computational studies have been instrumental in distinguishing between these two pathways. For the nickel-catalyzed isomerization of N-allylamides, DFT calculations have shown that the π-allyl mechanism is kinetically preferred over the σ-allyl mechanism. jlu.edu.cn Similarly, for the isomerization catalyzed by a neutral PCNHCP cobalt(I) pincer complex, the reaction is proposed to proceed via a π-allyl mechanism. acs.orgnih.govchemrxiv.org Mechanistic studies on tungsten-catalyzed stereodivergent isomerization also support a 1,3-hydride shift occurring via a W(allyl)-H intermediate, which is consistent with a π-allyl pathway. nih.govrsc.org

Application of Computational Chemistry in Mechanistic Elucidation (e.g., Density Functional Theory (DFT) Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving this compound derivatives. researchgate.netnih.govescholarship.orgfrontiersin.org DFT allows for the detailed study of reaction pathways, the characterization of transition states, and the calculation of energy barriers, providing insights that are often difficult to obtain experimentally. csic.es

In the context of N-allylamide isomerization, DFT studies have been used to:

Determine the preferred reaction mechanism: As discussed previously, DFT calculations have been crucial in establishing the preference for the π-allyl mechanism over the σ-allyl mechanism in several catalytic systems. jlu.edu.cn

Explain stereoselectivity: By modeling the transition states for the formation of both E and Z isomers, DFT can reveal the origins of stereoselectivity. For example, in the Ni(PPh₃)₂-catalyzed isomerization, the calculated rate-determining energy barriers for the formation of the E and Z isomers were very close (141.8 kJ/mol for E and 141.1 kJ/mol for Z), which is in good agreement with the experimental observation of a nearly 1:1 mixture of isomers. jlu.edu.cn

Predict catalyst reactivity: DFT calculations can be used to predict the reactivity of different catalysts. For instance, when considering Pd(PPh₃)₂ as a catalyst for N-allylamide isomerization, the calculated energy barriers were significantly higher (over 175 kJ/mol) than for the nickel catalyst, consistent with the experimental observation that palladium catalysts were inactive under the same conditions. jlu.edu.cn The difference in reactivity was attributed to the stronger back-donation of d-electrons from nickel to the π* anti-bonding orbital of the allyl anion compared to palladium. jlu.edu.cn

Investigate substituent effects: DFT can quantify the steric and electronic effects of substituents on the reaction. The analysis of steric repulsion between substituents and ligands in the transition state geometries provides a quantitative basis for understanding their influence on E/Z selectivity. jlu.edu.cn

The following table presents a summary of key findings from DFT studies on N-allylamide isomerization.

Catalytic Transformations Utilizing N Allyl 2 Methylbenzamide As a Substrate

Transition Metal-Catalyzed Allylic Functionalization

The allylic functionalization of N-Allyl-2-methylbenzamide using transition metal catalysts is a prominent area of research, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-H Activation and Direct Allylic Functionalization

Palladium catalysis has been instrumental in the functionalization of N-allyl amides. A notable application involves the C(sp³)–H activation of N-allyl imines, which are related structures to N-allylamides. In these reactions, a palladium catalyst activates the C-H bond of the allyl group, forming a π-allyl palladium intermediate. nih.govrsc.org This intermediate can then react with nucleophiles to form new bonds. For instance, palladium-catalyzed C(sp³)–H activation of N-allyl imines followed by nucleophilic attack has been used to synthesize vicinal diamino derivatives and substituted aza-1,3-dienes. nih.govrsc.org This type of reaction is highly atom-economical and can be performed under mild conditions. rsc.org

The catalytic cycle for these transformations can vary. One common pathway is a Pd(II)/Pd(0) cycle that begins with a concerted metalation-deprotonation (CMD) type of C-H cleavage to form a Pd(II) intermediate. snnu.edu.cn Another possibility is a Pd(II)/Pd(IV) cycle involving the generation of a Pd(IV) intermediate by oxidative addition after the C-H activation. snnu.edu.cn The choice of ligand is crucial for achieving high enantioselectivity in these reactions. rsc.orgsnnu.edu.cn

Cobalt-Catalyzed Allylic Functionalization and Isomerization (e.g., PCNHCP Cobalt(I) Pincer Complexes)

Earth-abundant cobalt has emerged as a sustainable alternative to precious metals for catalyzing allylic functionalization reactions. rsc.org Neutral PCNHCP cobalt(I) pincer complexes, specifically [(PCNHCP)CoCH₃] (Co-Me), have proven to be excellent catalysts for the selective isomerization of N-allylic compounds, including N-allylamides. organic-chemistry.orgacs.orgchemrxiv.org This reaction proceeds via a π-allyl mechanism and is compatible with a wide range of functional groups, occurring at moderate temperatures of 80–90 °C. organic-chemistry.orgacs.orgchemrxiv.org

The isomerization of N-allylamides to the corresponding enamides using the Co-Me catalyst shows excellent stereoselectivity. acs.orgchemrxiv.org For example, the isomerization of N-allyl-N-methylbenzamide proceeds readily at 80 °C, producing the corresponding enamide with high E/Z selectivity. acs.orgchemrxiv.orgnih.gov The catalyst's versatility is highlighted by its effectiveness with various electronically or sterically differentiated N-allylamides. acs.orgchemrxiv.org Mechanistic studies suggest the reaction may involve an unusual 1,2-methyl migration from the cobalt to the N-heterocyclic carbene (NHC) carbon. chemrxiv.orgnih.gov

A bimetallic radical redox-relay strategy using titanium(III) and cobalt(II) catalysis has also been developed for the isomerization of N-Bz aziridines to N-Bz allylic amides, offering an alternative route to these valuable synthetic intermediates. nih.gov

Table 1: Cobalt-Catalyzed Isomerization of N-Allylamides

| Substrate | Catalyst | Conditions | Product | Stereoselectivity (E/Z) | Reference |

|---|---|---|---|---|---|

| N-allyl-N-methylbenzamide | (PCNHCP)CoCH₃ (Co-Me) | Toluene-d₈, 80 °C | Corresponding enamide | Excellent | acs.orgchemrxiv.orgnih.gov |

| N-allyl-N-methyl-picolinamide | (PCNHCP)CoCH₃ (Co-Me) | Toluene-d₈, 80 °C | Corresponding enamide | 20.4:1 | chemrxiv.org |

Nickel-Catalyzed Isomerization of N-Allylamides to N-Propenylamides

Nickel-catalyzed isomerization represents a mild and efficient method for the synthesis of enamides from N-allylamides. rsc.org Theoretical studies using density functional theory (DFT) have detailed the reaction mechanism of Ni(PPh₃)₂-catalyzed isomerization, which involves C-H bond activation, isomerization, and reductive elimination. jlu.edu.cnjlu.edu.cnjlu.edu.cn The π-allyl mechanism is kinetically preferred over the σ-allyl mechanism. jlu.edu.cnjlu.edu.cn

The reactivity difference between nickel and palladium catalysts has been attributed to the stronger back-donation of d electrons from nickel to the π* anti-bonding orbital of the allyl anion compared to palladium. jlu.edu.cnjlu.edu.cn This explains why Ni(PPh₃)₂ is an active catalyst while Pd(PPh₃)₄ shows no reactivity under similar conditions. jlu.edu.cnjlu.edu.cn The stereoselectivity (E/Z ratio) of the resulting N-propenylamides is influenced by steric repulsion between substituents on the reactant and the phenyl groups of the PPh₃ ligand in the transition states. jlu.edu.cnjlu.edu.cn

A nickel hydride precatalyst in combination with a Brønsted acid can also be used for the deallylation of N-allyl functional groups, which proceeds through a nickel-catalyzed double-bond migration followed by hydrolysis. organic-chemistry.org

Table 2: Theoretical Energy Barriers for Ni-Catalyzed Isomerization

| Isomer | Rate-Determining Energy Barrier (kJ/mol) | Experimental E/Z Ratio | Reference |

|---|---|---|---|

| E | 141.8 | 56/44 | jlu.edu.cnjlu.edu.cnjlu.edu.cn |

| Z | 141.1 |

Ruthenium-Catalyzed Reactions, including Redox-Neutral Processes

Ruthenium catalysts have been employed in redox-neutral annulation reactions. For example, a ruthenium(II)-catalyzed redox-neutral [4 + 1] annulation of benzamides with propargyl alcohols has been reported to produce N-substituted quaternary isoindolinones. acs.org In these reactions, the propargyl alcohol acts as a one-carbon unit. acs.org

Ruthenium(II) has also been shown to catalyze the C-H alkylation of arylamides with unactivated olefins in a redox-neutral manner. acs.org Mechanistic studies of related ruthenium-catalyzed reactions, such as the enol-directed arene C-H alkylation with maleimides, support an organometallic pathway with a reversible C-H metalation step. nih.gov

While direct examples involving this compound are less common in the provided search results, the reactivity patterns of ruthenium with similar amide structures suggest its potential for catalyzing transformations of this substrate.

Rhodium and Iridium Catalysis in Amidation Reactions

Rhodium and iridium catalysts are effective in various amidation reactions. Rhodium(III) has been used for the intramolecular C(sp³)–H amidation of 2-methyl-N-substituted benzamides to synthesize isoindolinones. researchgate.net Rhodium catalysts can also facilitate the oxidative amidation of allylic alcohols, which can isomerize in situ to aldehydes before undergoing amidation. semanticscholar.org

Iridium(III) catalysis enables the intermolecular branch-selective allylic C-H amidation of unactivated terminal olefins. nih.gov This reaction proceeds through an allyl-Ir(III) intermediate, which is formed via allylic C-H activation. nih.gov Iridium catalysts have also been used for the ortho-selective C-H amidation of benzamides with sulfonyl azides. nih.gov These methodologies demonstrate the potential of rhodium and iridium catalysts to functionalize substrates with amide and allyl moieties.

Advanced Ligand Design and its Impact on Catalytic Efficiency and Selectivity

The strategic design and selection of ligands are paramount in transition-metal catalysis, offering a powerful tool to control reaction pathways and outcomes. In transformations involving substrates like this compound, the ligand architecture directly influences the steric and electronic environment of the metal center. This modulation is critical for achieving high efficiency, controlling chemoselectivity, and dictating regioselectivity and stereoselectivity. beilstein-journals.org Ligand-modulated divergent catalysis has emerged as a sophisticated strategy, enabling access to different structural products from identical starting materials simply by manipulating the ligand structure. beilstein-journals.org The tunability of ancillary ligands allows for precise control over the catalytic cycle, making it a central focus in the development of novel synthetic methodologies. beilstein-journals.orgsemanticscholar.org

Recent research has highlighted the effectiveness of various ligand types, from classic phosphines to advanced pincer complexes and N-Heterocyclic Carbenes (NHCs), in steering the course of catalytic reactions. semanticscholar.orgrsc.org NHCs, in particular, are considered a privileged class of ligands because their electronic and steric properties can be easily tuned, often leading to catalysts with enhanced stability and activity compared to traditional phosphine-based systems. semanticscholar.org

A notable example of advanced ligand design is the use of a neutral PCNHCP cobalt(I) pincer complex in the isomerization of N-allylic compounds. This system proved to be an excellent catalyst for the stereoselective isomerization of various N-allylamides. acs.org In the isomerization of N-allyl-N-methylbenzamide, a close analog of this compound, the reaction proceeded efficiently at 80 °C, yielding the corresponding enamide with outstanding stereoselectivity. acs.org The robustness of this catalytic system is demonstrated by its compatibility with a range of functional groups and N-substituents, consistently producing high yields and excellent E/Z ratios, as detailed in the table below. acs.org

| Substrate | Yield (%) | E/Z Ratio |

|---|---|---|

| N-allyl-N-methylbenzamide | >98 | 17.0:1 |

| N-allyl-N-benzylbenzamide | 94 | 6.0:1 |

| N-allyl-N-phenylbenzamide | >98 | 14.0:1 |

| N-allyl-N-cyclohexylbenzamide | >98 | 16.0:1 |

| N-allyl-N-methylpicolinamide | >98 | 20.4:1 |

The profound impact of ligand choice is further illuminated by theoretical studies. Density Functional Theory (DFT) calculations on the isomerization of N-allylamides catalyzed by nickel complexes have provided deep mechanistic insights. jlu.edu.cn For the isomerization of N-allyl-4-methylbenzamide using a Ni(PPh₃)₂ catalyst, calculations revealed that a π-allyl mechanism is kinetically favored over a σ-allyl mechanism. jlu.edu.cn Crucially, the study showed that the E/Z selectivity of the resulting N-propenylamide product is determined by steric repulsion between the substituents on the substrate and the phenyl groups of the triphenylphosphine (B44618) ligand in the rate-determining transition state. jlu.edu.cn This computational analysis also explained the difference in reactivity between nickel and palladium catalysts; Pd(PPh₃)₄ was found to be inactive for this transformation, a phenomenon attributed to the weaker back-donation of d-electrons from palladium to the π* anti-bonding orbital of the allyl anion compared to nickel. jlu.edu.cn

In other catalytic systems, such as Cp*Co(III)-catalyzed C-H allylation, where benzamides act as directing groups, DFT calculations have shown that electron-releasing groups on the substrate can favor the reaction by lowering the activation barrier of the rate-determining C-H activation step. ehu.es However, steric hindrance can dramatically increase the energy of subsequent steps, such as migratory insertion, potentially preventing the reaction entirely. ehu.es These findings underscore the delicate balance between electronic and steric effects that ligands impart on a catalytic system. The development of ligand-controlled regiodivergent reactions represents a pinnacle of this approach, allowing chemists to switch between different reaction pathways and products by selecting the appropriate ligand. nih.gov

Ultimately, the efficiency and selectivity of catalytic transformations involving this compound are inextricably linked to ligand design. From controlling stereoselectivity in isomerization reactions to enabling entirely different reaction pathways, the careful selection and design of ligands, supported by mechanistic and computational studies, remain a critical tool for modern synthetic chemistry.

Applications of N Allyl 2 Methylbenzamide in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The strategic placement of reactive sites in N-Allyl-2-methylbenzamide makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocycles. Through carefully designed reaction cascades, this compound can be transformed into intricate ring systems with high efficiency and selectivity.

Construction of Dihydroisoquinolin-1(2H)-ones and Isoquinoline-1,3(2H,4H)-diones

An oxidative reaction protocol has been developed for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones using N-allylbenzamide derivatives as starting materials. mdpi.com This process involves a radical alkylarylation reaction that proceeds through a sequence of alkylation and subsequent intramolecular cyclization. mdpi.com The substituent on the carbon-carbon double bond of the allyl group plays a crucial role in the success of the reaction, influencing the yield of the desired products. mdpi.com

Furthermore, related N-methacryloylbenzamides have proven to be suitable substrates for similar transformations, yielding alkyl-substituted isoquinoline-1,3(2H,4H)-diones in good yields. mdpi.com This methodology highlights the utility of N-allylbenzamide and its analogues in cascade reactions for the construction of complex heterocyclic frameworks.

Table 1: Synthesis of Dihydroisoquinolin-1(2H)-ones and Isoquinoline-1,3(2H,4H)-diones

| Starting Material | Product | Yield |

|---|---|---|

| N-allylbenzamide derivative | 4-alkyl-substituted dihydroisoquinolin-1(2H)-one | Good |

| N-methacryloylbenzamide | alkyl-substituted isoquinoline-1,3(2H,4H)-dione | Good |

Formation of Oxazolines via Electrophilic Cyclization

N-Allyl benzamides are valuable precursors for the synthesis of oxazolines through stereoselective oxidative cyclization. semanticscholar.orgnih.govmdpi.com This transformation can be achieved using a chiral triazole-substituted iodoarene catalyst, leading to the formation of highly enantioenriched oxazolines with yields of up to 94% and enantioselectivities as high as 98% ee. semanticscholar.orgnih.govmdpi.com This method is versatile, allowing for the construction of quaternary stereocenters. semanticscholar.orgnih.gov

In addition to N-allyl amides, the corresponding thioamides and imideamides are also well-tolerated substrates, expanding the scope of this methodology to a broader range of chiral 5-membered N-heterocycles. semanticscholar.orgnih.gov The resulting chiral oxazolines are valuable synthetic intermediates that can be used in a variety of subsequent functionalizations. semanticscholar.orgmdpi.com

Another approach for the synthesis of selenofunctionalized oxazolines from N-allyl benzamides involves a continuous flow electrochemical approach. researchgate.net This method, known as electroselenocyclization, utilizes diselenides and achieves product yields of up to 90% with short reaction times of just 10 minutes under mild conditions. researchgate.net This technique demonstrates a wide functional group tolerance, making it a practical and efficient alternative for the synthesis of functionalized oxazolines. researchgate.net

Table 2: Oxazoline (B21484) Synthesis from N-Allyl Benzamides

| Method | Key Reagents | Product | Key Features |

|---|---|---|---|

| Enantioselective Oxidative Cyclization | Chiral triazole-substituted iodoarene catalyst | Highly enantioenriched oxazolines | Yields up to 94%, enantioselectivities up to 98% ee, constructs quaternary stereocenters |

| Electroselenocyclization | Diselenides (in continuous flow) | Selenofunctionalized oxazolines | Yields up to 90%, short reaction times (10 min), mild conditions, wide functional group tolerance |

Synthesis of Pyridines and Heterobiaryls through Cascade Diels-Alder Reactions

While direct cascade Diels-Alder reactions of this compound for the synthesis of pyridines are not extensively documented, the enamides derived from it are excellent substrates for such transformations. The isomerization of N-allyl amides provides access to geometrically defined enamides, which are highly polarized, electron-rich double bonds suitable for cycloaddition reactions. organic-chemistry.org These enamides can then participate in Diels-Alder reactions to construct pyridine (B92270) rings.

For instance, the intramolecular Diels-Alder reaction of N-allyl-N-(2-furylmethyl)amides, a related class of compounds, has been shown to proceed, leading to the formation of complex polycyclic systems. This demonstrates the potential of the N-allyl amide functionality to act as a linchpin in cascade sequences involving cycloadditions. The enamides generated from this compound can be engaged in inverse electron-demand Diels-Alder reactions, showcasing their utility in the synthesis of various heterocyclic structures.

Stereoselective Enamide Synthesis

The controlled synthesis of enamides with specific geometries is a significant challenge in organic chemistry. This compound serves as a valuable precursor in catalytic isomerization reactions that allow for precise control over the geometry of the resulting enamide double bond.

Geometric Control in the Formation of Di-, Tri-, and Tetrasubstituted Enamides

A general and atom-economical method for the isomerization of a broad range of N-allyl amides, including this compound, has been developed to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity. organic-chemistry.org This catalytic isomerization represents a significant advancement, particularly for the synthesis of highly substituted and thermodynamically less stable Z-enamides, which are often difficult to prepare using traditional methods. organic-chemistry.org

This method provides the first examples of a catalytic isomerization of N-allyl amides to form non-propenyl disubstituted, tri-, and tetrasubstituted enamides with excellent geometric control. organic-chemistry.org The reaction demonstrates remarkable scope, tolerating a wide variety of substitution patterns on the allyl group.

Table 3: Geometric Control in Enamide Synthesis via Isomerization of N-Allyl Amides

| Substitution Pattern of Enamide | Selectivity |

|---|---|

| Z-disubstituted | Exceptional |

| Z-trisubstituted | Exceptional |

| Z-tetrasubstituted | Exceptional |

Synthetic Utility of Geometrically Defined Enamides in Subsequent Transformations

The geometrically defined enamides synthesized from N-allyl amides are valuable intermediates for a variety of subsequent chemical transformations. organic-chemistry.org Their stable, highly polarized, and electron-rich double bonds make them excellent substrates for the incorporation of nitrogen functionality in an asymmetric fashion. organic-chemistry.org

These enamides are commonly utilized in a range of synthetic applications, including:

Asymmetric hydrogenations

Cycloadditions

Cyclopropanations

Halo functionalizations

Heterocycle synthesis

Carbonyl and imine additions

Transition metal-mediated C-C bond formations

The ability to generate these geometrically defined enamides with high selectivity opens up new avenues for the synthesis of complex nitrogen-containing molecules with precise stereochemical control. organic-chemistry.org For example, these enamides have been successfully applied to the synthesis of cis-vicinal amino alcohols and tetrasubstituted α-borylamido complexes. organic-chemistry.org

Versatility in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The dual functionality of this compound, characterized by its nucleophilic amide nitrogen and the electrophilic and radical reactivity of its allyl group, renders it a valuable substrate for a variety of bond-forming reactions. This versatility allows for the strategic introduction of both carbon and heteroatom moieties, expanding the synthetic chemist's toolkit.

A notable application demonstrating carbon-heteroatom bond formation is the participation of this compound in electroselenocyclization reactions. In a continuous flow electrochemical process, this compound has been shown to react with a selenium source to yield selenofunctionalized oxazolines. This transformation proceeds via an intramolecular cyclization, where the amide oxygen acts as a nucleophile attacking the activated allyl group, leading to the formation of a five-membered ring. Concurrently, a carbon-selenium bond is formed at the terminal carbon of the former allyl group. This reaction highlights the ability of the amide moiety to participate in intramolecular reactions, facilitated by the reactivity of the allyl group.

While direct examples of this compound in intermolecular carbon-carbon bond-forming reactions are not extensively documented, the reactivity of the allyl group is well-established in organic synthesis. For instance, N-allyl amides, in general, can undergo transition metal-catalyzed reactions, such as Heck-type couplings or allylic alkylations, to form new carbon-carbon bonds. The presence of the ortho-methyl group on the benzamide (B126) ring of this compound could influence the stereochemical outcome of such reactions, offering potential for diastereoselective transformations.

The table below summarizes the types of bond formations achievable with this compound, with a specific, documented example and potential, analogous reactions.

| Bond Type | Reaction Class | Specific Example/Potential Application | Resulting Structure |

| Carbon-Heteroatom | Electroselenocyclization | Reaction with (PhSe)₂ in an electrochemical cell | Selenofunctionalized oxazoline |

| Carbon-Carbon | Heck Coupling (Potential) | Palladium-catalyzed reaction with an aryl halide | Arylated this compound derivative |

| Carbon-Carbon | Allylic Alkylation (Potential) | Reaction with a soft nucleophile in the presence of a transition metal catalyst | α- or γ-substituted this compound derivative |

Role as a Building Block for Complex Molecular Architectures

The structural attributes of this compound make it an attractive starting material for the synthesis of more complex molecular scaffolds. The allyl group serves as a handle for further functionalization, while the benzamide core provides a rigid framework that can be elaborated upon.

One of the key transformations that unlocks the potential of N-allyl amides as building blocks is their isomerization to enamides. This reaction, often catalyzed by transition metals like ruthenium, converts the terminal alkene of the allyl group into an internal, electron-rich enamide moiety. Enamides are highly valuable intermediates in organic synthesis, participating in a wide range of reactions, including pericyclic reactions, reductions, and carbon-carbon bond-forming reactions, to create stereochemically rich and complex molecules. While this has been demonstrated for N-allyl amides generally, the specific isomerization of this compound would yield a valuable enamide intermediate, poised for further synthetic diversification.

The selenofunctionalized oxazoline formed from this compound is another example of its role as a precursor to more complex structures. The oxazoline ring is a common motif in biologically active molecules and can be further modified. The selenium moiety can also be used as a handle for subsequent cross-coupling reactions, allowing for the introduction of additional molecular complexity.

The following table illustrates the transformation of this compound into more complex molecular building blocks.

| Initial Reactant | Transformation | Resulting Building Block | Potential Subsequent Reactions |

| This compound | Isomerization | N-(prop-1-en-1-yl)-2-methylbenzamide | Diels-Alder reaction, asymmetric hydrogenation |

| This compound | Electroselenocyclization | 2-methyl-N-((5-(phenylselanyl)methyl)-4,5-dihydrooxazol-2-yl)aniline | Cross-coupling at the selenium center, ring-opening reactions |

Precursors for Advanced Functional Materials Research (e.g., in Allyl-Functionalized Polymer Systems)

The presence of a polymerizable allyl group in this compound suggests its potential utility as a monomer or a precursor in the development of advanced functional materials. Allyl-functionalized polymers are of significant interest due to the versatility of the allyl group, which can be used for post-polymerization modifications, cross-linking, and the introduction of specific functionalities.

While the direct polymerization of this compound has not been specifically reported, the polymerization of related N-allyl amides and other allyl-containing monomers is a well-established field. For instance, N-allenylamides have been shown to undergo living coordination polymerization with π-allylnickel catalysts to produce polymers with well-defined molecular weights and narrow dispersity. This suggests that with the appropriate catalytic system, this compound could potentially be polymerized to create novel functional polymers.

The incorporation of the this compound unit into a polymer backbone would introduce the benzamide functionality, which can influence the material's properties, such as thermal stability, mechanical strength, and solubility. The ortho-methyl group could also play a role in controlling the polymer's microstructure and chain packing. Furthermore, the allyl groups within the polymer could serve as reactive sites for creating cross-linked networks, leading to the formation of gels or thermosets with tailored properties.

The potential applications of polymers derived from this compound are summarized in the table below.

| Polymer Type | Potential Synthesis Method | Key Feature from this compound | Potential Application |

| Homopolymer | Radical or coordination polymerization | Benzamide side chains | Thermally stable plastics, functional coatings |

| Copolymer | Copolymerization with other vinyl monomers | Tunable properties based on comonomer | Specialty polymers with tailored mechanical and chemical properties |

| Cross-linked Network | Post-polymerization modification of allyl groups | Cross-linking sites | Hydrogels, thermosetting resins |

Spectroscopic and Computational Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural analysis of N-Allyl-2-methylbenzamide, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in confirming the structure of this compound and monitoring its formation. The spectrum is characterized by distinct signals corresponding to the aromatic, allyl, methyl, and amide protons. In a synthesis, such as the reaction between 2-methylbenzoyl chloride and allylamine (B125299), ¹H NMR can be used to track the disappearance of reactant signals and the concurrent appearance of the product's characteristic peaks, thereby monitoring reaction progress.

The stereochemistry of the molecule is inherently achiral. However, in reactions where this compound might participate, ¹H NMR would be crucial for determining the stereochemical outcome if new chiral centers or geometric isomers were formed. For the compound itself, the key diagnostic signals include the amide proton (N-H), which often appears as a broad singlet, and the distinct multiplets of the vinyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (4H) | 7.2 - 7.5 | Multiplet |

| Amide (1H) | ~6.5 - 8.0 | Broad Singlet |

| Allyl CH (1H) | 5.8 - 6.0 | Multiplet |

| Allyl CH₂ (vinyl, 2H) | 5.1 - 5.3 | Multiplet |

| Allyl CH₂ (allyl, 2H) | ~4.1 | Multiplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. libretexts.org A proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. libretexts.org The carbonyl carbon of the amide group is typically found furthest downfield (165-190 ppm). oregonstate.edu The aromatic and alkene carbons resonate in the intermediate region (115-150 ppm), while the aliphatic methyl and allyl carbons appear at higher fields. libretexts.orgoregonstate.edu This technique is invaluable for confirming the presence and connectivity of all carbon atoms in the molecule. openstax.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Aromatic (quaternary, 2C) | 135 - 140 |

| Aromatic (CH, 4C) | 125 - 132 |

| Allyl (=CH) | ~134 |

| Allyl (=CH₂) | ~116 |

| Allyl (-CH₂-) | ~43 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

High-Resolution Magic-Angle Spinning (HR-MAS) NMR is a powerful technique for analyzing semisolid samples, such as hydrogels and crosslinked polymers, providing high-resolution spectra from materials that would otherwise yield broad, uninformative signals. nih.govnih.gov If this compound were used as a monomer or crosslinking agent in a polymerization reaction, HR-MAS NMR could be employed to determine the degree of crosslinking. nih.gov This is achieved by quantifying the unreacted vinyl groups remaining in the polymer matrix. The integral of the vinyl proton signals (~5.1-6.0 ppm) would decrease as the polymerization and crosslinking proceed. By comparing the final integral of these signals to an internal standard or a non-reactive group within the polymer, the efficiency of the crosslinking reaction can be precisely calculated. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. nist.gov The molecular formula of the compound is C₁₁H₁₃NO, corresponding to a molecular weight of approximately 175.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 175.

The fragmentation of the molecular ion is predictable based on the structure's functional groups. chemguide.co.uk Key fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and the McLafferty rearrangement. libretexts.orgmiamioh.edu

Common fragmentation patterns include:

Formation of the 2-methylbenzoyl cation: Cleavage of the N-C(allyl) bond can lead to the highly stable 2-methylbenzoyl cation at m/z 119. This is often a base peak.

Loss of the allyl group: The loss of a neutral allyl radical (•CH₂CH=CH₂) from the molecular ion would result in a fragment at m/z 132.

Formation of the allyl cation: Cleavage can also result in the formation of the allyl cation at m/z 41.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity of Fragment |

|---|---|

| 175 | [M]⁺ (Molecular Ion) |

| 119 | [CH₃C₆H₄CO]⁺ (2-methylbenzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. msu.edu The spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands confirming its structure. copbela.org

Key characteristic absorption bands include:

N-H Stretch: A moderate to sharp band appears around 3300 cm⁻¹, characteristic of the N-H bond in a secondary amide. openstax.org

Aromatic C-H Stretch: Weak to medium bands are observed just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: Bands corresponding to the methyl and allyl CH₂ groups appear just below 3000 cm⁻¹. openstax.org

Amide I Band (C=O Stretch): A strong, sharp absorption is typically found around 1640 cm⁻¹. This is one of the most prominent peaks in the spectrum. orgchemboulder.com

Amide II Band (N-H Bend): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1540 cm⁻¹.

C=C Stretch: The stretching of the allyl group's carbon-carbon double bond gives rise to a band in the 1640-1680 cm⁻¹ region, which may sometimes overlap with the Amide I band. libretexts.org

Aromatic C=C Bends: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the stretching vibrations within the aromatic ring. vscht.cz

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 |

| C-H Stretch | Aromatic | 3010 - 3100 |

| C-H Stretch | Alkene (=C-H) | 3010 - 3100 |

| C-H Stretch | Alkane (CH₃, CH₂) | 2850 - 3000 |

| C=O Stretch (Amide I) | Amide | ~1640 |

| N-H Bend (Amide II) | Amide | ~1540 |

| C=C Stretch | Alkene | 1640 - 1680 |

X-ray Diffraction Analysis for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray diffraction analysis, specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional structure of a compound in its solid state. usp.org If a suitable single crystal of this compound were grown, this technique could provide exact data on bond lengths, bond angles, and torsional angles. nih.govmdpi.com

This analysis would also reveal the packing arrangement of the molecules in the crystal lattice and elucidate the nature of intermolecular interactions. nih.gov For this compound, a key expected interaction is hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen atom (C=O) of a neighboring molecule. This N-H···O=C hydrogen bonding often leads to the formation of chains or dimeric structures in the solid state, significantly influencing the material's physical properties, such as melting point and solubility.

Table 5: Information Obtainable from X-ray Diffraction of this compound

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry and unit cell of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Molecular Conformation | The exact spatial arrangement of the atoms in the molecule. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between aromatic rings. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. This analytical method is fundamental for validating the empirical formula of a newly synthesized or isolated compound like this compound. The technique typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. The percentage of oxygen (O) is often determined by difference.

The experimentally determined elemental composition is then compared with the theoretical values calculated from the compound's proposed chemical formula. A close agreement between the experimental and theoretical values, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the compound's empirical formula and purity.

For this compound, with the chemical formula C₁₁H₁₃NO, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Theoretical Elemental Composition of this compound (C₁₁H₁₃NO)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 75.39 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 7.49 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.99 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.13 |

| Total | 175.25 | 100.00 |

In a research context, the synthesis of this compound would be followed by elemental analysis. The results would be presented in a format that allows for direct comparison with the theoretical values, as shown in the hypothetical example below.

Hypothetical Elemental Analysis Data for this compound

| Element | Theoretical % | Found % |

| C | 75.39 | 75.35 |

| H | 7.49 | 7.52 |

| N | 7.99 | 7.95 |

Such results would confirm that the synthesized compound has an elemental composition consistent with the expected molecular formula of C₁₁H₁₃NO.

Computational Chemistry for Spectroscopic Data Prediction and Correlation with Experimental Observations

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of various molecular properties, including spectroscopic data. chemspider.com Techniques such as Density Functional Theory (DFT) are employed to model the electronic structure of molecules like this compound and predict their spectroscopic characteristics, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. chemspider.com These theoretical predictions can then be correlated with experimental spectroscopic data to support structural assignments and provide deeper insights into the molecule's vibrational modes and electronic environment.

The process typically involves the following steps:

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its most stable conformation (lowest energy state).

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the wavenumbers and intensities of the vibrational modes that are active in the IR and Raman spectra.

NMR Shielding Calculations: The chemical shifts (δ) in NMR spectroscopy can be predicted by calculating the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C).

The predicted spectroscopic data can be compared with experimentally obtained spectra. For instance, calculated vibrational frequencies corresponding to specific functional groups in this compound, such as the C=O stretch of the amide, the C-N stretch, and the C-H vibrations of the allyl and methyl groups, can be matched with the absorption bands observed in the experimental IR spectrum. chemspider.com Similarly, predicted ¹H and ¹³C NMR chemical shifts can be correlated with the signals in the experimental NMR spectra, aiding in the assignment of each resonance to a specific atom within the molecule.

Discrepancies between the predicted and experimental data can often be reconciled by considering environmental factors in the computational model, such as solvent effects. chemspider.com A strong correlation between the computational predictions and experimental observations provides a high degree of confidence in the structural characterization of this compound.

Emerging Research Directions and Future Prospects for N Allyl 2 Methylbenzamide Chemistry

Development of Novel and More Sustainable Catalytic Systems for N-Allyl-2-methylbenzamide Transformations

A significant push in modern organic chemistry is the replacement of precious metal catalysts with more earth-abundant and less toxic alternatives. This trend is prominent in the development of catalytic systems for transformations involving N-allyl amides.

Recent research has demonstrated the efficacy of a neutral pincer-type cobalt(I) complex as a catalyst for the isomerization of various N-allylic compounds, including N-allylamides. acs.orgchemrxiv.orgnih.gov This system offers an atom-economical route to enamides, which are valuable synthetic intermediates. acs.orgchemrxiv.orgnih.gov The use of cobalt, an earth-abundant metal, represents a move towards more sustainable catalytic processes. acs.orgchemrxiv.orgnih.gov The isomerization proceeds efficiently at moderate temperatures (80–90 °C) and is compatible with a wide array of functional groups. nih.gov

Another innovative and sustainable approach involves the use of electrochemistry. rsc.org Flow electrochemistry has been successfully employed for the fluorocyclization of N-allylcarboxamides. rsc.org This method avoids the need for stoichiometric chemical oxidants, which are often hazardous and generate significant waste. rsc.org The electrochemical approach is not only more sustainable but also enhances safety, particularly when dealing with reagents like hydrofluoric acid, by enabling in-situ generation and immediate consumption in a closed system. rsc.org

Furthermore, bimetallic catalytic systems are being explored to achieve novel reactivity. For instance, a titanium(III)/cobalt(II) radical redox-relay strategy has been developed for the isomerization of N-Bz aziridines into N-Bz allylic amides. nih.gov This dual catalytic system operates under mild conditions and provides an alternative pathway to valuable allylic amide structures. nih.gov The development of such multi-catalyst systems opens new avenues for controlling reaction pathways and accessing products that are difficult to obtain through traditional single-catalyst methods.

The table below summarizes key features of these emerging catalytic systems.

| Catalyst System | Transformation | Key Advantages |

| Neutral PCNHCP Cobalt(I) Pincer Complex | Isomerization of N-allylamides | Earth-abundant metal, atom-economical, broad substrate scope. acs.orgchemrxiv.orgnih.gov |

| Flow Electrochemistry | Fluorocyclization of N-allylcarboxamides | Avoids stoichiometric oxidants, enhanced safety, scalable. rsc.org |

| Titanium(III)/Cobalt(II) Bimetallic System | Isomerization of N-Bz aziridines to allylic amides | Mild conditions, novel radical redox-relay mechanism. nih.gov |

Advancements in Stereoselective and Regioselective Transformations for Enhanced Molecular Complexity

Controlling stereoselectivity and regioselectivity is paramount for the synthesis of complex, biologically active molecules. Significant strides are being made in directing the outcomes of reactions involving N-allylbenzamides to yield specific isomers.

The isomerization of N-allyl amides is a key area of development for stereocontrol. Research has focused on developing catalysts that can selectively produce either the E or Z isomer of the resulting enamide. For example, the aforementioned cobalt(I) pincer complex provides excellent E-stereoselectivity in the isomerization of N-allylamides. acs.orgnih.gov In contrast, other catalytic systems are being developed to favor the formation of the less thermodynamically stable Z-enamides, which remain a synthetic challenge. researchgate.net The ability to access geometrically defined enamides is crucial as they are precursors for asymmetric nitrogen functionalization. researchgate.net

Palladium catalysis has also been instrumental in achieving stereoselective transformations. A π-allyl-Pd catalyst has been used for the N-allylation of anilides to produce separable amide rotamers with high Z-selectivity. researchgate.net This reaction proceeds through an interesting O-allylation followed by an O,N-allylic rearrangement. researchgate.net Furthermore, palladium-catalyzed allylic fluorination of acyclic allylic chlorides has been shown to proceed with high regio- and enantioselectivity, offering a direct route to chiral fluorinated molecules. beilstein-journals.org

Beyond isomerization and allylation, cycloaddition reactions offer a powerful tool for building molecular complexity with high stereocontrol. Chiral N-tert-butanesulfinylazadienes, which can be derived from N-allyl amides, undergo highly diastereoselective [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines. nih.gov The sulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of the cycloaddition and allowing for the creation of multiple stereocenters in a single step. nih.gov

The table below highlights recent advancements in stereoselective transformations.

| Transformation | Catalyst/Method | Stereochemical Outcome | Significance |

| Isomerization of N-allylamides | Cobalt(I) Pincer Complex | High E-selectivity for enamides. acs.orgnih.gov | Access to geometrically defined enamides for further synthesis. |

| Isomerization of N-allyl amides | Ruthenium Catalysts | Access to Z-di-, tri-, and tetrasubstituted enamides. researchgate.net | Synthesis of less stable, yet synthetically valuable, Z-isomers. |

| N-allylation of anilides | π-Allyl-Pd catalyst | High Z-selectivity for amide rotamers. researchgate.net | Control over conformational isomers. |

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes | High diastereoselectivity in pyrrolidine (B122466) synthesis. nih.gov | Rapid construction of complex chiral heterocycles. |

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing how chemical synthesis is performed, offering advantages in terms of safety, efficiency, reproducibility, and scalability. This compound and its derivatives are well-suited substrates for these modern techniques.

Flow chemistry has proven particularly beneficial for reactions that are hazardous or difficult to control in batch mode. As mentioned, the electrochemical fluorocyclization of N-allylcarboxamides is significantly safer and more efficient in a flow system. rsc.org The small reactor volume and precise control over reaction parameters (temperature, pressure, flow rate) in continuous flow minimize risks associated with unstable intermediates or highly reactive reagents. rsc.org The productivity of such reactions can be dramatically increased, with reported increases from milligrams per hour in batch to hundreds of milligrams per hour in flow. rsc.org

Automated synthesis platforms, often built upon flow chemistry principles, enable the rapid synthesis and optimization of compound libraries. mpg.de These systems can automatically perform multi-step synthetic sequences, including reaction, work-up, and purification, without manual intervention. mpg.desyrris.com For instance, an automated platform could be programmed to synthesize a library of this compound derivatives with various substituents and then subject them to a series of transformations to explore new reaction spaces or identify lead compounds for biological screening. This high-throughput approach accelerates the discovery and development process significantly. nih.gov

The key benefits of integrating these technologies are summarized below:

Enhanced Safety: Minimizes handling of hazardous materials and allows for the safe use of highly reactive species. rsc.org

Improved Efficiency and Scalability: Drastic reduction in reaction times and straightforward scaling of production by extending run time. rsc.org

Precise Control: Accurate control over reaction parameters leads to higher reproducibility and yields. syrris.com

Automation: Enables high-throughput synthesis and optimization, accelerating research and development. mpg.denih.gov

Exploration of New Reaction Manifolds, including Multicomponent Reactions

Researchers are continuously seeking to expand the synthetic utility of this compound by exploring novel reaction manifolds. These include cascade reactions and multicomponent reactions (MCRs), which offer efficient ways to build molecular complexity from simple starting materials in a single operation.

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, are a powerful strategy. An oxidative radical alkylarylation of N-allylbenzamide derivatives has been developed to construct 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.org This reaction proceeds through a cascade of intermolecular alkyl radical addition followed by an intramolecular cyclization, efficiently forming a new heterocyclic ring system. beilstein-journals.org

Multicomponent reactions (MCRs), which combine three or more starting materials in a one-pot process, are highly valued for their atom and step economy. tcichemicals.com While specific MCRs starting directly with this compound are still an emerging area, related strategies point towards future possibilities. For example, nickel-catalyzed three-component couplings of alkenes, aldehydes, and amides have been developed to produce complex allylic amines. rsc.org Adapting such methodologies to incorporate N-allylbenzamide derivatives could provide rapid access to diverse and structurally complex molecules. The Ugi four-component reaction (U-4CR) is another powerful MCR that has been used to synthesize complex amide-containing molecules, and its principles could be applied to create libraries based on N-allylbenzamide scaffolds. researchgate.net

The exploration of these new reaction types holds the promise of:

Increased Efficiency: Building complex molecules in fewer steps with less waste. beilstein-journals.orgtcichemicals.com

Novel Scaffolds: Accessing unique and diverse molecular architectures that are difficult to synthesize via traditional linear routes.

Combinatorial Chemistry: Facilitating the rapid generation of compound libraries for drug discovery and materials science. rsc.org

Refinement of Theoretical and Computational Models for Predictive Capabilities

Computational chemistry has become an indispensable tool in modern organic synthesis for elucidating reaction mechanisms, understanding selectivity, and predicting reactivity. Density Functional Theory (DFT) calculations are increasingly being applied to transformations relevant to this compound chemistry.

For example, DFT studies have been used to shed light on the mechanism of Cp*Co(III)-catalyzed C-H allylation reactions. ehu.es These calculations can determine the activation barriers for different steps in the catalytic cycle, such as C-H activation and migratory insertion, helping to explain experimentally observed reactivity and regioselectivity. ehu.es By understanding how substituents on the benzamide (B126) ring affect the energy of key transition states, researchers can rationally design more efficient catalysts and substrates.

Computational models are also crucial for understanding the origins of stereoselectivity. In Rh-catalyzed intramolecular [2+2+2] cycloaddition reactions, DFT calculations can map out the potential energy surfaces for the formation of different stereoisomers. researchgate.net This allows for the identification of the key interactions that control the stereochemical outcome, guiding the development of more selective catalysts. Similarly, computational studies on the amidation of quinoline (B57606) N-oxide have shown that the relative stability of key intermediates determines the regioselectivity of the reaction, a principle that can be extended to other C-H functionalization reactions. acs.org

The continued refinement of these theoretical and computational models will lead to:

Deeper Mechanistic Insight: A more fundamental understanding of how reactions involving this compound proceed.

Rational Catalyst Design: The in-silico design of catalysts with enhanced activity, selectivity, and stability.

Predictive Power: The ability to predict the outcome of unknown reactions, thereby reducing the amount of empirical experimentation required and accelerating the pace of discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Allyl-2-methylbenzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling 2-methylbenzoic acid derivatives with allylamine via amidation. For example, Pd/C-catalyzed hydrogenation under mild conditions (room temperature, MeOH solvent) can yield high-purity products . Optimization should focus on catalyst loading, solvent polarity, and reaction time. Characterization via TLC and melting point analysis ensures purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Look for allylic proton signals (δ 5.1–5.8 ppm, multiplet) and aromatic protons (δ 6.5–7.5 ppm) .

- IR : Confirm the presence of amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 177.2047) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Avoid skin/eye contact (use gloves, goggles) and minimize dust inhalation (S22, S24/25 safety protocols) .

- Waste must be segregated and processed by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software can determine bond angles and torsion angles. For example, SHELXL refines anisotropic displacement parameters to validate allyl group orientation relative to the benzamide core . WinGX can assist in visualizing electron density maps to confirm stereochemistry .